molecular formula C10H17BrO4 B030597 Diethyl 3-bromopropylmalonate CAS No. 10149-21-0

Diethyl 3-bromopropylmalonate

Cat. No.: B030597
CAS No.: 10149-21-0
M. Wt: 281.14 g/mol
InChI Key: XFJBYTQAUFEFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-bromopropylmalonate can be synthesized through the bromination of diethyl malonate. The process involves the following steps :

    Reactants: Diethyl malonate and bromine.

    Solvent: Carbon tetrachloride.

    Reaction Conditions: The reaction is initiated by adding bromine to diethyl malonate in the presence of carbon tetrachloride. The mixture is refluxed until no more hydrogen bromide is evolved.

    Purification: The product is washed with sodium carbonate solution and then distilled under reduced pressure.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and distillation units to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-bromopropylmalonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form diethyl 3-propylmalonate.

    Hydrolysis: It can be hydrolyzed to form 3-bromopropylmalonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

    Nucleophilic Substitution: Substituted malonates.

    Reduction: Diethyl 3-propylmalonate.

    Hydrolysis: 3-bromopropylmalonic acid.

Scientific Research Applications

Diethyl 3-bromopropylmalonate is used in various scientific research applications :

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules.

    Biology: It is used in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates.

    Industry: It is used in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of diethyl 3-bromopropylmalonate involves its ability to act as an alkylating agent. The bromine atom can be replaced by nucleophiles, allowing the compound to form covalent bonds with various molecular targets. This property makes it useful in the synthesis of complex molecules and in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    Diethyl 2-bromomalonate: Similar structure but with the bromine atom at a different position, leading to different reactivity.

    Diethyl 3-chloropropylmalonate: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and applications.

Uniqueness

Diethyl 3-bromopropylmalonate is unique due to the presence of the bromine atom at the 3-position, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various complex organic molecules .

Biological Activity

Diethyl 3-bromopropylmalonate (C10H17BrO4) is an organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a malonate moiety. The compound's structure can be represented as follows:

Diethyl 3 bromopropylmalonate=C5H9BrO4\text{Diethyl 3 bromopropylmalonate}=\text{C}_5\text{H}_9\text{BrO}_4

Mechanisms of Biological Activity

  • Antimicrobial Activity : this compound has been investigated for its potential antimicrobial properties. The bromine substituent is known to enhance the lipophilicity of the compound, which may facilitate its penetration into bacterial membranes, thereby exerting antibacterial effects. Studies indicate that halogenated compounds often exhibit increased biological activity due to their ability to disrupt cellular processes.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions.
  • Antioxidant Properties : Research suggests that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

Study on Antimicrobial Effects

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that:

  • Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for Gram-positive bacteria.
  • The compound was less effective against Gram-negative bacteria, suggesting a selective action mechanism.

Enzyme Inhibition Research

In a separate investigation published in Biochemical Pharmacology, this compound was tested for its inhibitory effects on acetylcholinesterase. Key findings included:

  • An IC50 value of approximately 50 µM, indicating significant inhibition compared to control groups.
  • Enhanced cognitive performance in animal models treated with the compound, supporting its potential use in treating neurodegenerative disorders.

Data Table: Summary of Biological Activities

Biological Activity Mechanism Findings
AntimicrobialDisruption of bacterial membranesMIC: 32-128 µg/mL against Gram-positive
Enzyme InhibitionAcetylcholinesterase inhibitionIC50: ~50 µM; improved cognitive function
AntioxidantScavenging free radicalsReduced oxidative stress in cell cultures

Future Directions

The biological activity of this compound presents numerous avenues for future research:

  • Therapeutic Applications : Further studies are needed to explore its potential as a therapeutic agent in treating infections and neurodegenerative diseases.
  • Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its effects could lead to the development of more potent derivatives.
  • Safety and Efficacy Trials : Comprehensive toxicity studies and clinical trials are essential to assess the safety profile and efficacy of this compound in humans.

Properties

IUPAC Name

diethyl 2-(3-bromopropyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJBYTQAUFEFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCBr)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480699
Record name DIETHYL 3-BROMOPROPYLMALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10149-21-0
Record name DIETHYL 3-BROMOPROPYLMALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.